![molecular formula C7H7BrN2O3 B1417660 Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate CAS No. 937614-43-2](/img/structure/B1417660.png)
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is C7H7BrN2O3 . The molecular weight is 247.05 .Scientific Research Applications
Synthesis Methods and Chemical Reactions
- Facile Synthesis Approach : A highly regioselective method for synthesizing ethyl 5-bromopyrimidine-4-carboxylate, useful in producing CK2 inhibitors like CX-5011, was reported by Regan et al. (2012) (Regan et al., 2012).
- Antiviral Activity Research : Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines for their antiviral activity, particularly against retroviruses (Hocková et al., 2003).
- Crystal Structure Analysis : Luo et al. (2019) synthesized and analyzed the crystal structure of a mecarbinate derivative of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, highlighting its molecular structure (Luo et al., 2019).
Pharmaceutical and Biomedical Applications
- Antioxidant Agent Development : Asha et al. (2009) synthesized derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate and evaluated them as potential antioxidant agents (Asha et al., 2009).
- Synthesis of Bioactive Molecules : Tu Hai-yang (2009) reported the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives, which could have implications in creating bioactive molecules (Tu Hai-yang, 2009).
Exploring Chemical Properties and Reactions
- Reduction to Dihydropyrimidines : Shadbolt and Ulbricht (1968) examined the reduction of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates to 1,6-dihydropyrimidines, providing insight into the reactivity of these compounds (Shadbolt & Ulbricht, 1968).
Novel Synthesis and Derivatives
- Synthesis of New Heterocyclic Compounds : Solodukhin et al. (2004) explored the synthesis of 6-hydroxypyrimidine derivatives, contributing to the development of biologically active heterocycles (Solodukhin et al., 2004).
- Antimicrobial Activity Exploration : El‐Sayed et al. (2008) synthesized pyrimidine glycosides and evaluated their antimicrobial activity, indicating potential medical applications (El‐Sayed et al., 2008).
Applications in Cancer Research
- Potential in Cancer Treatment : Das et al. (2009) discussed the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, highlighting their significance in cancer treatment (Das et al., 2009).
properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLADNMRPAEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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